
Independent Verification of FP-488 Binding
Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CI7PP08Fln

Cat. No.: B15193476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the novel fluorescent

probe, FP-488, against commercially available alternatives, Probe-A and Probe-B. The data

presented herein is based on independent verification studies to assist researchers in making

informed decisions for their specific applications.

Comparative Binding Affinity Data
The binding kinetics of FP-488 and two alternative probes were characterized against the

target protein, Kinase-X, using Surface Plasmon Resonance (SPR). The following table

summarizes the key quantitative data from these experiments.

Probe
Dissociation
Constant (KD) (nM)

Association Rate
(ka) (1/Ms)

Dissociation Rate
(kd) (1/s)

FP-488 15 2.5 x 105 3.75 x 10-3

Probe-A 45 1.8 x 105 8.1 x 10-3

Probe-B 20 3.0 x 105 6.0 x 10-3
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A detailed methodology was followed for determining the binding kinetics of each probe with

Kinase-X.

Immobilization of Ligand: Recombinant human Kinase-X was immobilized on a CM5 sensor

chip using standard amine coupling chemistry. The surface was activated with a 1:1 mixture

of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-

ethylcarbodiimide hydrochloride (EDC). Kinase-X was then injected at a concentration of 10

µg/mL in 10 mM sodium acetate buffer (pH 5.0) to achieve an immobilization level of

approximately 2000 response units (RU). Finally, the surface was blocked with 1 M

ethanolamine-HCl (pH 8.5).

Analyte Injection: The fluorescent probes (FP-488, Probe-A, and Probe-B) were used as

analytes. A series of dilutions ranging from 1 nM to 100 nM were prepared in HBS-EP+

buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

Binding Measurement: Each analyte concentration was injected over the sensor surface for

180 seconds to monitor association, followed by a 300-second dissociation phase with

running buffer. The sensor surface was regenerated between each cycle using an injection of

10 mM glycine-HCl (pH 2.5).

Data Analysis: The resulting sensorgrams were corrected for non-specific binding by

subtracting the signal from a reference flow cell. The kinetic parameters (ka and kd) were

determined by fitting the data to a 1:1 Langmuir binding model. The dissociation constant

(KD) was calculated as the ratio of kd/ka.
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Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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